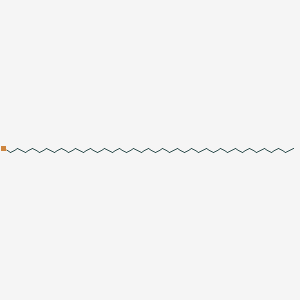

1-Bromotetracontane

説明

1-Bromotetracontane (C₄₀H₈₁Br) is a long-chain alkyl bromide with a bromine atom attached to the terminal carbon of a 40-carbon alkane. As a primary alkyl bromide, it is expected to exhibit moderate reactivity in nucleophilic substitution reactions (e.g., SN2 mechanisms), though steric hindrance from the long hydrocarbon chain may reduce reaction rates compared to shorter analogs. Its physical state at room temperature is likely solid, with low solubility in polar solvents and high solubility in nonpolar media. Applications may include use as a surfactant precursor, polymer additive, or intermediate in organic synthesis .

特性

CAS番号 |

62108-55-8 |

|---|---|

分子式 |

C40H81Br |

分子量 |

642.0 g/mol |

IUPAC名 |

1-bromotetracontane |

InChI |

InChI=1S/C40H81Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41/h2-40H2,1H3 |

InChIキー |

GWQOPLGULKTJGW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromotetracontane can be synthesized through the bromination of tetracontane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as ferric bromide (FeBr3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the terminal carbon.

Industrial Production Methods: In an industrial setting, the production of 1-bromotetracontane involves large-scale bromination processes. The compound is produced in reactors designed to handle high temperatures and pressures, ensuring the efficient conversion of tetracontane to 1-bromotetracontane. The process is optimized to minimize by-products and maximize yield.

化学反応の分析

1-Bromotetracontane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form bromoalcohols or carboxylic acids.

Reduction: Reduction reactions can convert 1-bromotetracontane to its corresponding hydrocarbon, tetracontane.

Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Various nucleophiles can be used, such as sodium iodide (NaI) in acetone for nucleophilic substitution reactions.

Major Products Formed:

Bromoalcohols and carboxylic acids from oxidation reactions.

Tetracontane from reduction reactions.

Various substituted derivatives from nucleophilic substitution reactions.

科学的研究の応用

1-Bromotetracontane is utilized in various scientific research fields, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

Biology: The compound is used in studies related to lipid metabolism and membrane biology.

Industry: 1-Bromotetracontane is used in the production of lubricants, surfactants, and other industrial chemicals.

作用機序

1-Bromotetracontane is compared with other similar compounds, such as 1-bromohexadecane and 1-bromooctadecane. These compounds share the common feature of having a bromine atom attached to a long hydrocarbon chain, but differ in chain length and properties. 1-Bromotetracontane is unique due to its longer carbon chain, which influences its physical and chemical properties.

類似化合物との比較

Structural and Physical Properties

The table below compares 1-bromotetracontane with shorter- and longer-chain bromoalkanes, based on available

*State depends on temperature; †Extrapolated from trends.

Key Trends :

- Boiling/Melting Points : Increase with chain length due to stronger van der Waals forces. For example, 1-bromopentane (bp ~129°C) vs. 1-bromooctadecane (mp ~30°C) .

- Solubility: Shorter chains (e.g., 1-bromopentane) are more soluble in polar solvents, while longer chains (e.g., 1-bromotetracontane) favor nonpolar environments.

- Reactivity : Shorter chains undergo SN2 reactions more readily; longer chains face steric hindrance, reducing substitution rates .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。